molecular formula C18H17NO4 B4139219 N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B4139219
M. Wt: 311.3 g/mol
InChI Key: RHGYQZOVAJOWTB-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide features a 3,4-dihydroisochromene core substituted with a methyl group at position 3 and a carboxamide group linked to a 3-methoxyphenyl moiety. This scaffold is structurally analogous to coumarin derivatives (e.g., 2-oxo-2H-chromene carboxamides), which are explored for enzyme inhibition and neuroprotective applications . The 3-methoxy substituent on the phenyl ring is a recurring pharmacophore in compounds targeting angiogenesis and receptor modulation, as seen in pyridinyl-thiazolyl carboxamides and TRPV1 antagonists .

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-18(11-12-6-3-4-9-15(12)16(20)23-18)17(21)19-13-7-5-8-14(10-13)22-2/h3-10H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGYQZOVAJOWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isochromene core, which can be synthesized through a cyclization reaction of ortho-hydroxybenzaldehyde derivatives with acetic anhydride. The resulting isochromene intermediate is then subjected to further functionalization.

The introduction of the carboxamide group can be achieved through an amidation reaction. This involves reacting the isochromene intermediate with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s reactivity and biological activity.

    Reduction: The carbonyl group in the isochromene core can be reduced to form an alcohol, which may lead to different derivatives with unique properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carbonyl group may produce an alcohol derivative.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly due to its potential biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The unique structural features of this compound could be exploited in the design of new materials with specific electronic or optical properties.

    Organic Synthesis: As an intermediate, it can be used in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the carboxamide group might form hydrogen bonds with target proteins, influencing biological pathways.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Substituent Molecular Weight Key Features Biological Activity References
N-(3-Methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide 3-OCH₃ ~341.3 (estimated) Methyl on isochromene; meta-methoxy on phenyl Potential MAO-B/angiogenesis modulation (inferred)
N-(2-Iodophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide 2-I 407.207 Iodo increases lipophilicity; ortho-substitution Undefined activity; structural analog
N-[4-(Dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide 4-N(CH₃)₂ ~310.3 (estimated) Dimethylamino enhances solubility; no methyl on isochromene Unreported activity; electronic effects studied
N-(3-Acetylphenyl)-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide 3-COCH₃; 7-Cl 343.76 Acetyl and chloro modify electronic profile Supplier data unavailable

Key Observations :

  • 3-Methoxy vs. 2-Iodo : The meta-methoxy group in the target compound may favor interactions with polar enzyme pockets, whereas the ortho-iodo substituent in introduces steric bulk and hydrophobic character.

Core Heterocycle Modifications

Compound Name Core Structure Molecular Weight Key Features Biological Activity References
N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide Coumarin (2H-chromene) ~339.3 (estimated) Coumarin core; 6-methyl substitution MAO-B inhibition (IC₅₀ ~50 nM)
N-(3-Methoxyphenyl)-4-trifluoromethylcinnamide Cinnamide N/A TRPV1 antagonist (18 nM affinity) Radiolabeled for PET imaging
(3R)-N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide Isochromene + thiadiazole 349.423 Chiral center (R-configuration); thiadiazole moiety Stereospecific activity likely

Key Observations :

  • Coumarin vs. Isochromene : The coumarin derivative shows MAO-B inhibition, suggesting the 2-oxo-2H-chromene core is critical for enzyme interaction. The isochromene analog may exhibit distinct target selectivity due to ring conformation.
  • Thiadiazole Hybrid : The thiadiazole-containing analog introduces sulfur atoms, which could enhance metal-binding or redox activity.

Biological Activity

N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, antiplatelet effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₇H₁₅N₁O₄
  • IUPAC Name : this compound

The structure features a methoxy-substituted phenyl group attached to an isochromene backbone, which is known for its ability to interact with various biological targets.

1. Antioxidant Activity

Recent studies have demonstrated that derivatives of isochromene compounds exhibit potent antioxidant properties. For instance, a related study on 3-phenyl-1H-isochromen-1-one analogues revealed antioxidant activities significantly exceeding that of ascorbic acid in various assays, including the DPPH assay. These compounds showed a 7-fold to 16-fold increase in antioxidant capacity compared to ascorbic acid .

CompoundAntioxidant Activity (DPPH Assay)Comparison to Ascorbic Acid
Compound A16-fold increaseHigher
Compound B10-fold increaseHigher
N-(3-methoxyphenyl)-3-methyl...Not yet quantified-

2. Antiplatelet Activity

In vitro studies have indicated that certain isochromene derivatives possess significant antiplatelet activity. Some analogues demonstrated up to 7 times greater activity compared to aspirin, suggesting their potential as therapeutic agents in cardiovascular diseases . This effect may be attributed to their ability to inhibit arachidonic acid-induced platelet aggregation.

3. Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective properties. Isochromenes have been implicated in the modulation of neuroinflammation and oxidative stress pathways, which are critical in neurodegenerative diseases like Alzheimer's . The inhibition of the NLRP3 inflammasome has been highlighted as a promising target for reducing neuroinflammation associated with these conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antioxidant and Antiplatelet Activities : A study synthesized various 3-phenyl-1H-isochromen-1-one analogues and assessed their biological activities. The findings indicated that these compounds not only exhibited strong antioxidant properties but also significant antiplatelet effects, supporting their potential use in therapeutic applications against oxidative stress-related diseases .
  • Neuroprotective Mechanisms : Research focusing on the NLRP3 inflammasome has shown that certain isochromene derivatives can modulate inflammatory responses in neuronal cells. This modulation could lead to decreased neuronal death and improved cognitive function in models of neurodegeneration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

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